N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
CAS No.:
Cat. No.: VC14628778
Molecular Formula: C19H17FN2O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17FN2O2S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide |
| Standard InChI | InChI=1S/C19H17FN2O2S/c1-2-17(24-15-6-4-3-5-7-15)18(23)22-19-21-16(12-25-19)13-8-10-14(20)11-9-13/h3-12,17H,2H2,1H3,(H,21,22,23) |
| Standard InChI Key | RWWHKCWBZYFBHI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
Introduction
Synthesis and Characterization
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide would likely involve a multi-step process:
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Formation of the Thiazole Ring: This could involve the reaction of a fluorophenyl derivative with a thiazole precursor.
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Introduction of the Phenoxybutanamide Group: This might involve an amide coupling reaction.
Characterization would typically involve spectroscopic methods like NMR and IR, as well as mass spectrometry for molecular weight confirmation.
Biological Activity
While specific biological activity data for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is not available, related thiazole derivatives have shown promise:
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Antimicrobial Activity: Thiazole derivatives have been effective against various bacterial and fungal strains .
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Anticancer Activity: Some thiazole compounds exhibit activity against cancer cell lines, such as MCF7 .
Potential Applications
Given the biological activities of similar compounds, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide could potentially be explored for:
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Antimicrobial Agents: Useful in combating drug-resistant pathogens.
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Anticancer Agents: Potentially effective against specific cancer types.
Data Table: Related Thiazole Derivatives
This table highlights the diversity of biological activities associated with thiazole derivatives, suggesting potential avenues for investigation with N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide.
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